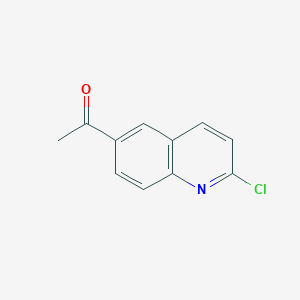

1-(2-氯喹啉-6-基)乙酮

描述

“1-(2-Chloroquinolin-6-yl)ethanone” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of “1-(2-Chloroquinolin-6-yl)ethanone” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of "1-(2-Chloroquinolin-6-yl)ethanone" .

Molecular Structure Analysis

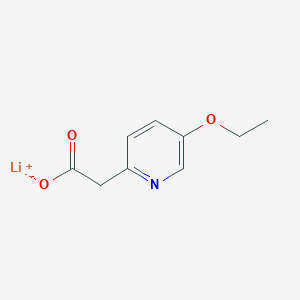

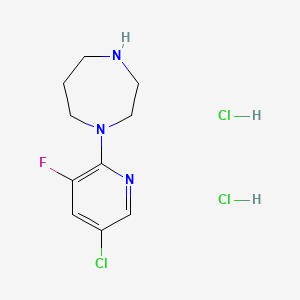

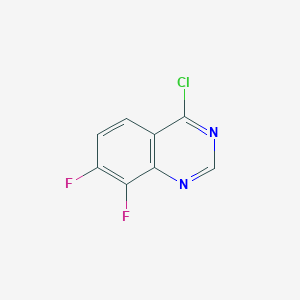

The molecular structure of “1-(2-Chloroquinolin-6-yl)ethanone” is characterized by a quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Chloroquinolin-6-yl)ethanone” primarily include O-alkylation reactions . In these reactions, alkali metal salts (K, Na, Li) promote N-alkylation whereas silver salts promote O-alkylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Chloroquinolin-6-yl)ethanone” include a molecular weight of 205.64, and a density of 1.283±0.06 g/cm3 .

科学研究应用

抗氧化和抗糖尿病潜力

1-(2-氯喹啉-6-基)乙酮化合物在科学研究中显示出前景,特别是在新型氯喹啉衍生物的合成和评价中。这些衍生物表现出显着的抗氧化活性,有利于降低人体中的高葡萄糖水平,表明具有潜在的抗糖尿病特性。这些氯喹啉衍生物与小牛胸腺 DNA (CT-DNA) 通过荧光猝灭研究和分子对接分析的相互作用证实了它们的结合性质。此外,已经通过计算分析了它们的药物相似性和 ADMET 特性,表明它们可以通过抑制糖原磷酸化酶蛋白作为有效的抗糖尿病剂 (Murugavel 等人,2017)。

结构和振动光谱研究

1-(2-氯喹啉-6-基)乙酮研究的另一个方面集中在其合成、结构阐明和振动光谱研究上。该化合物通过氯化有效合成,并通过各种光谱技术(包括 FTIR、NMR 和 DFT 计算)进行分析。这些研究对其分子结构和性质提供了全面的了解,这对于新材料和药物的开发至关重要 (Murugavel 等人,2016)。

抗疟疾活性

对氯喹啉衍生物(包括与 1-(2-氯喹啉-6-基)乙酮相关的化合物)的研究探索了它们的合成和抗疟疾活性。合成了新的化合物,旨在治疗疟疾,研究表明它们对对氯喹敏感和耐药的恶性疟原虫菌株有效。这突出了该化合物在开发新的抗疟疾剂中的潜在作用,为抗击疟疾做出了重大贡献 (Beagley 等人,2003)。

细胞毒性评价和 VEGFR-II 抑制

此外,1-(2-氯喹啉-6-基)乙酮衍生物已被合成并评估了其对癌细胞系的细胞毒性,包括人乳腺癌和前列腺癌细胞。值得注意的是,一种衍生物表现出高细胞毒性,与标准药物阿霉素相当,并被进一步评估为 VEGFR-II 抑制剂,显示出显着的抑制活性。这表明该化合物在癌症治疗中的潜力,尤其是在靶向 VEGFR-II 通路方面 (Aboul-Enein 等人,2017)。

抗菌特性

最后,对源自 1-(2-氯喹啉-6-基)乙酮的新型喹啉基膦酸酯的研究揭示了它们的抗菌效力。这些化合物对革兰氏阳性菌表现出显着的抗菌活性,对白色念珠菌表现出抗真菌活性,表明它们具有作为抗菌剂的潜力。结构阐明和 X 射线晶体测量证实了它们的组成并支持了它们的生物功效 (Arsanious 等人,2019)。

作用机制

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological properties . They have been identified as potential inhibitors of mammalian topoisomerase II , a crucial enzyme involved in DNA replication and transcription, and thus, could be potential lead compounds in the development of anticancer drugs .

Mode of Action

For instance, some quinolines inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

Given that some quinoline derivatives inhibit mammalian topoisomerase ii , it can be inferred that this compound might interfere with the DNA replication and transcription pathways.

Pharmacokinetics

Quinolines have been used as substituents to impart desired pharmacological and pharmacokinetic properties to quinolone antibiotics .

Result of Action

Based on the known effects of quinoline derivatives, it can be inferred that this compound might have antimicrobial, cytotoxic, or anticancer effects .

安全和危害

The safety data sheet for “1-(2-Chloroquinolin-6-yl)ethanone” indicates that it is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

未来方向

Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been identified as potential lead compounds in the development of anticancer drugs . They have also been used as substituents to impart the desired pharmacological and pharmacokinetic properties to quinolone antibiotics . Therefore, the future directions in the research of “1-(2-Chloroquinolin-6-yl)ethanone” could involve further exploration of its potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .

生化分析

Biochemical Properties

1-(2-Chloroquinolin-6-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline derivatives, including 1-(2-Chloroquinolin-6-yl)ethanone, have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the disruption of DNA synthesis and cell cycle arrest. Additionally, 1-(2-Chloroquinolin-6-yl)ethanone may interact with other proteins involved in cellular signaling pathways, thereby influencing various cellular processes.

Cellular Effects

1-(2-Chloroquinolin-6-yl)ethanone has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of topoisomerase II by 1-(2-Chloroquinolin-6-yl)ethanone can lead to the accumulation of DNA breaks, triggering apoptosis or programmed cell death . This compound may also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of 1-(2-Chloroquinolin-6-yl)ethanone involves its interaction with specific biomolecules. It binds to the active site of topoisomerase II, inhibiting its activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, 1-(2-Chloroquinolin-6-yl)ethanone may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes. Changes in gene expression resulting from these interactions can further contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloroquinolin-6-yl)ethanone can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that quinoline derivatives, including 1-(2-Chloroquinolin-6-yl)ethanone, can undergo degradation under certain conditions, leading to the formation of inactive or less active metabolites . Long-term exposure to 1-(2-Chloroquinolin-6-yl)ethanone in in vitro or in vivo studies may result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(2-Chloroquinolin-6-yl)ethanone can vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the suppression of microbial infections . At high doses, 1-(2-Chloroquinolin-6-yl)ethanone may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and hematological toxicity. Threshold effects observed in these studies indicate that the compound’s safety and efficacy are dose-dependent.

Metabolic Pathways

1-(2-Chloroquinolin-6-yl)ethanone is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 1-(2-Chloroquinolin-6-yl)ethanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 1-(2-Chloroquinolin-6-yl)ethanone may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-(2-Chloroquinolin-6-yl)ethanone can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(2-Chloroquinolin-6-yl)ethanone may localize to the nucleus, where it can interact with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

1-(2-chloroquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCMVVIPEADIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)